molecular formula C16H19N3O3S B2743736 N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 449785-03-9

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No. B2743736
CAS RN: 449785-03-9
M. Wt: 333.41
InChI Key: OBVPBPBQRAZHND-UHFFFAOYSA-N
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Description

“N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known to be a class of promising functional reagents, especially in the field of pharmaceutics and medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The compound contains a pyrazole ring fused with a thiophene ring, both of which are five-membered rings with two heteroatoms. The pyrazole ring contains two nitrogen atoms, while the thiophene ring contains a sulfur atom .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Synthesis and Characterization for Pharmacological Applications

The synthesis and characterization of related compounds have been crucial in evaluating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For instance, the synthesis of celecoxib derivatives revealed their significant activities in these areas without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself, indicating the therapeutic potential of these compounds (Küçükgüzel et al., 2013).

Antimicrobial and Anti-inflammatory Agents

Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been prepared and evaluated for their antimicrobial and anti-inflammatory activities. These compounds present a broad spectrum of biological activities, indicating their potential in developing new therapeutic agents (Kendre et al., 2015).

Antitumor Activities

The search for new anticancer agents has led to the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential of these derivatives in cancer therapy (Gomha et al., 2016).

Dual Angiotensin and Endothelin Receptor Antagonists

The development of dual angiotensin-1 and endothelin-A receptor antagonists is another area of interest. Such compounds, exemplified by BMS-1, have shown potential in addressing rapid metabolic clearance and reducing interanimal variability in pharmacokinetic studies, indicating a strategic approach in designing compounds with improved metabolic profiles (Zhang et al., 2007).

Future Directions

The development of new synthetic methods and the discovery of new reactions of pyrazoles are areas of ongoing research . The potential biological activity of this compound could also be an interesting area for future investigation.

properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-3-6-15(20)17-16-12-9-23(21,22)10-13(12)18-19(16)14-8-5-4-7-11(14)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVPBPBQRAZHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

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